(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE
Overview
Description
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of benzothiophene, pyrazole, and piperazine moieties
Preparation Methods
The synthesis of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzothiophene moiety: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-chlorobenzothiophene.
Introduction of the pyrazole ring: This step may involve the reaction of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Coupling reactions: The final step involves coupling the benzothiophene and pyrazole moieties with piperazine using carbonylation reactions under specific conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE can be compared with other compounds that feature similar structural motifs:
Benzothiophene derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Pyrazole derivatives: Pyrazoles are commonly found in pharmaceuticals and agrochemicals due to their wide range of biological activities.
Piperazine derivatives: Piperazines are used in medicinal chemistry for their pharmacological properties.
Properties
IUPAC Name |
[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-(4-iodo-2-methylpyrazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2IN4O2S/c1-23-15(12(21)9-22-23)17(26)24-4-6-25(7-5-24)18(27)16-14(20)11-3-2-10(19)8-13(11)28-16/h2-3,8-9H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWJCNRYENTLCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2IN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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